
Butynamine
Overview
Description
Butynamine is a tertiary aliphatic amine with the chemical formula C10H19N . It is known for its antihypertensive effects, making it a compound of interest in the field of medicinal chemistry . The structure of this compound includes a highly hindered amine group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butynamine can be synthesized through the reaction of tert-butylamine with propargyl bromide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with propargyl bromide.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oximes or nitriles.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon. This process can convert the alkyne group to an alkane.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Alkyl halides, sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alkanes.
Substitution: Alkylated amines, halogenated compounds.
Scientific Research Applications
Butynamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of sterically hindered compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the modulation of blood pressure.
Medicine: Explored as an antihypertensive agent due to its ability to lower blood pressure by acting on specific receptors in the cardiovascular system.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its reactivity and stability are advantageous.
Mechanism of Action
Butynamine exerts its antihypertensive effects by interacting with adrenergic receptors in the cardiovascular system. It acts as an antagonist to these receptors, preventing the binding of endogenous catecholamines such as norepinephrine and epinephrine. This inhibition leads to vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Butylamine: A primary amine with a simpler structure and different reactivity profile.
Isobutylamine: An isomer of butylamine with similar properties but different steric effects.
tert-Butylamine: A tertiary amine like Butynamine but with a different substitution pattern.
Uniqueness: this compound’s unique structure, with a highly hindered amine group, sets it apart from other similar compounds. This steric hindrance influences its reactivity and makes it particularly useful in applications where selective reactions are required.
Properties
IUPAC Name |
N-tert-butyl-N,2-dimethylbut-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-10(5,6)11(7)9(2,3)4/h1H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVORIOUUILGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)C(C)(C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863263 | |
| Record name | N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3735-65-7 | |
| Record name | N-(1,1-Dimethylethyl)-N,2-dimethyl-3-butyn-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butynamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butyl-N,2-dimethylbut-3-yn-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYNAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313QE5199Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butynamine?
A1: this compound (3-methyl-3-[N-t-butyl-methylamino]-butyne-1) is a hypotensive amine that exerts its effect by acting as a substrate for microsomal enzymes, primarily N-demethylation. [] This metabolic pathway leads to the formation of des-N-methyl this compound, which also possesses hypotensive activity but with a shorter duration. []
Q2: How does the structure of this compound impact its metabolism?
A2: Interestingly, this compound, despite being a sterically hindered aliphatic amine, serves as a suitable substrate for the microsomal enzyme system responsible for N-demethylation. [] This suggests that the specific structural features of this compound allow it to interact with and be metabolized by these enzymes.
Q3: Are there any known inhibitors of this compound's metabolism?
A3: Yes, research indicates that 2,4-dichloro-6-phenylphenoxyethylamine (DPEA) acts as a potent inhibitor of liver microsomal demethylase, competitively inhibiting the N-demethylation of both this compound and meperidine in vitro. [] This competitive inhibition suggests that both DPEA and this compound compete for the same active site on the enzyme.
Q4: Does DPEA's inhibitory effect on this compound metabolism translate to in vivo effects?
A4: Studies in rats demonstrate that DPEA effectively blocks the N-demethylation of this compound-N-methyl-C14 in vivo. [] This inhibition leads to a rapid excretion of unmetabolized this compound in urine. []
Q5: Are there species-specific differences in the inhibition of this compound metabolism?
A5: Yes, research suggests that the type of inhibition observed for this compound metabolism varies across species. For instance, SKF 525A competitively inhibits this compound N-demethylation in rat liver microsomes, while exhibiting non-competitive inhibition in rabbit liver microsomes. [, ] This highlights the importance of considering species differences when investigating drug metabolism and inhibition.
Q6: What is the significance of this compound being a substrate for N-demethylation?
A6: The fact that N-demethylation is the primary metabolic pathway for this compound in both rats and humans underscores its importance in the drug's overall pharmacokinetic profile. [] This knowledge is crucial for understanding the drug's duration of action, potential drug-drug interactions, and for designing future analogs with potentially improved pharmacokinetic properties.
Q7: Has this compound been investigated for its potential as a scaffold in developing novel muscarinic agents?
A7: Yes, this compound derivatives have been explored in the development of new muscarinic agents. For example, N-methyl-N-[4-(1-pyrrolidinyl)-2-butynyl] amides, which are omega-functionalized alkyl amides of this compound, have been synthesized and pharmacologically evaluated. []
Q8: What are the implications of the structure-activity relationship studies on this compound-derived muscarinic agents?
A8: These studies revealed that varying the chain length of the omega-aminoalkyl substituent on the this compound scaffold significantly influenced the binding affinity for both M3 and M4 muscarinic acetylcholine receptors. [] These findings emphasize the importance of structural modifications in modulating the activity and selectivity of this compound-based compounds for specific muscarinic receptor subtypes.
Q9: Have any other classes of this compound derivatives demonstrated inhibitory activity against specific enzymes?
A9: Research has shown that 4-aryloxy-2-butynamines, structural analogs of this compound, act as potent inhibitors of copper amine oxidases (CuAOs). [] Notably, these compounds exhibit differential inhibitory activities against various CuAOs, suggesting potential for the development of selective inhibitors. []
Q10: What is the mechanism of action of 4-aryloxy-2-butynamines on CuAOs?
A10: Crystallographic studies have unveiled a novel inactivation mechanism for 4-aryloxy-2-butynamines against CuAOs. [] These compounds form a covalent adduct with the enzyme's 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor via the alpha,beta-unsaturated aldehyde generated during the enzyme's catalytic cycle. [] This understanding paves the way for designing more potent and selective mechanism-based inhibitors of CuAOs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


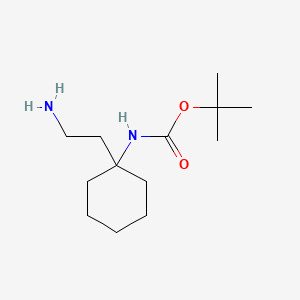
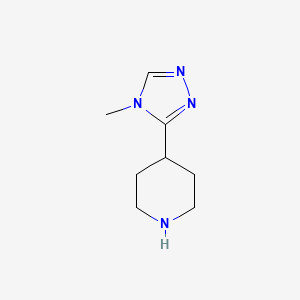
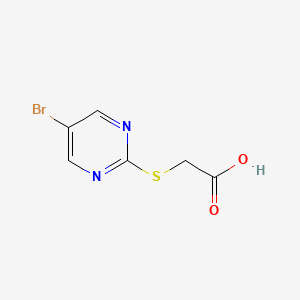
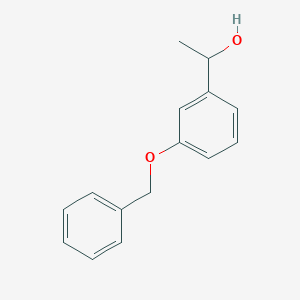
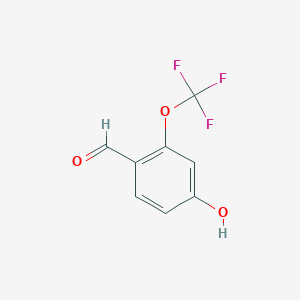
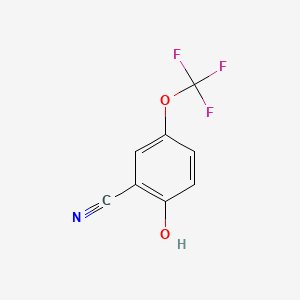
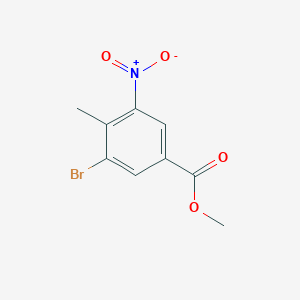

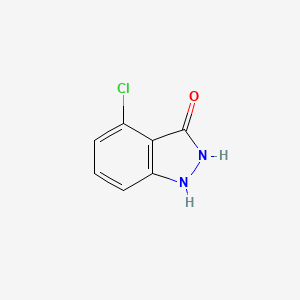
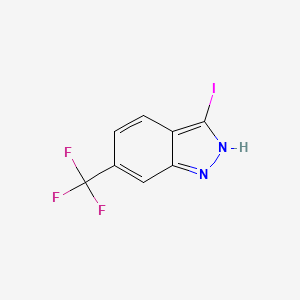
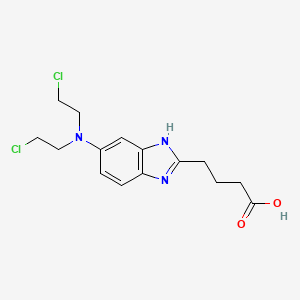
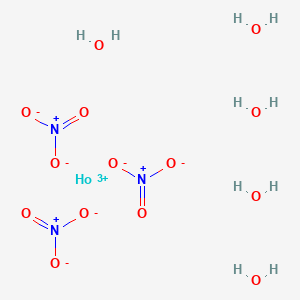
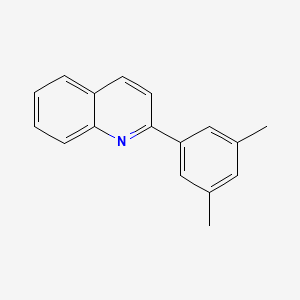
![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)
